(2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclopentanone core with two benzylidene groups substituted with difluoromethoxy and ethoxy groups, making it a subject of interest for researchers exploring its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone typically involves the condensation reaction between cyclopentanone and the corresponding benzaldehyde derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds in the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated cyclopentanone derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E,5E)-2,5-bis[4-(methoxy)-3-ethoxybenzylidene]cyclopentanone
- (2E,5E)-2,5-bis[4-(trifluoromethoxy)-3-ethoxybenzylidene]cyclopentanone
- (2E,5E)-2,5-bis[4-(difluoromethoxy)-3-methoxybenzylidene]cyclopentanone
Uniqueness
(2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone is unique due to the presence of both difluoromethoxy and ethoxy groups on the benzylidene moieties. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Properties
Molecular Formula |
C25H24F4O5 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis[[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C25H24F4O5/c1-3-31-21-13-15(5-9-19(21)33-24(26)27)11-17-7-8-18(23(17)30)12-16-6-10-20(34-25(28)29)22(14-16)32-4-2/h5-6,9-14,24-25H,3-4,7-8H2,1-2H3/b17-11+,18-12+ |
InChI Key |
NQFLXQCQKWVXFH-JYFOCSDGSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)OC(F)F)OCC)/CC2)OC(F)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2CCC(=CC3=CC(=C(C=C3)OC(F)F)OCC)C2=O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.